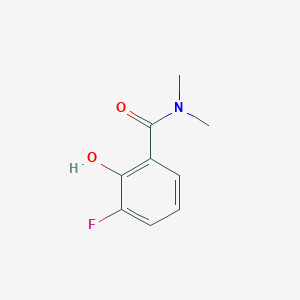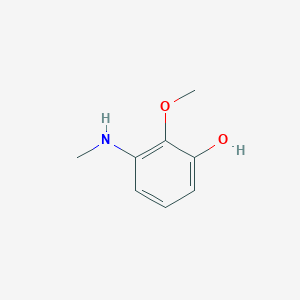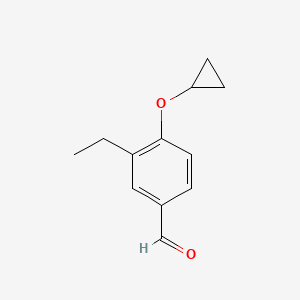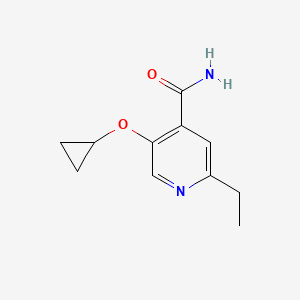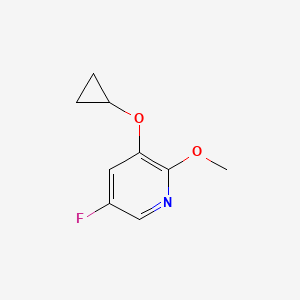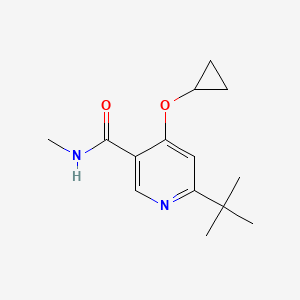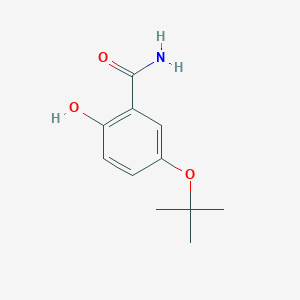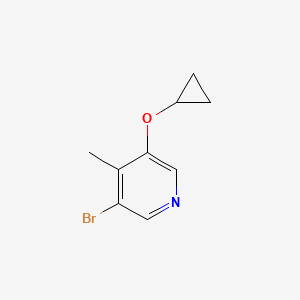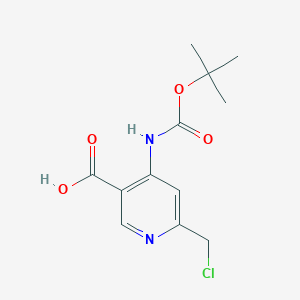
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a chloromethyl group, and a nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid typically involves multiple stepsThe reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate, and the protection of the amino group is achieved using tert-butoxycarbonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The nicotinic acid core can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinic acid derivatives, while deprotection reactions yield the free amine form of the compound.
Wissenschaftliche Forschungsanwendungen
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid depends on its specific application. In biological systems, it may interact with nicotinic acid receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize the nicotinic acid core or the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-((tert-Butoxycarbonyl)amino)phenylboronic acid
- 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)-6-(chloromethyl)nicotinic acid is unique due to the combination of its Boc-protected amino group and chloromethyl substituent on the nicotinic acid core
Eigenschaften
Molekularformel |
C12H15ClN2O4 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
6-(chloromethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-4-7(5-13)14-6-8(9)10(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,14,15,18) |
InChI-Schlüssel |
WXYHZYSLYVBLIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC(=C1)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



